ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate, also known as tacrine, is a chemical compound that has been extensively studied for its potential use in treating Alzheimer's disease. It is a cholinesterase inhibitor that works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is important for memory and learning. In
Scientific Research Applications
Tacrine has been extensively studied for its potential use in treating Alzheimer's disease. It works by inhibiting the breakdown of acetylcholine, which is a neurotransmitter that is important for memory and learning. Studies have shown that ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate can improve cognitive function in patients with Alzheimer's disease, although its use is limited due to its side effects.
Mechanism of Action
Tacrine works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. By inhibiting this enzyme, ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
Tacrine has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to increase the levels of acetylcholine in the brain, which is important for memory and learning.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate in lab experiments is that it is a well-studied compound that has been extensively researched for its potential use in treating Alzheimer's disease. However, its use is limited due to its side effects, which include nausea, vomiting, and liver damage.
Future Directions
There are several future directions for research on ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate. One area of research is to develop new cholinesterase inhibitors that have fewer side effects than ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate. Another area of research is to explore the potential use of ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate in treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, research could focus on developing new drug delivery methods for ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate that could improve its efficacy and reduce its side effects.
Synthesis Methods
Tacrine can be synthesized through a multi-step process that involves the reaction of 4-bromobenzoic acid with ethyl chloroformate to form ethyl 4-bromobenzoate. This compound is then reacted with 9-aminoacridine to form ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate. The final product is obtained through a purification process that involves recrystallization.
properties
IUPAC Name |
ethyl 4-(1,2,3,4-tetrahydroacridine-9-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-23(27)15-11-13-16(14-12-15)24-22(26)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3,5,7,9,11-14H,2,4,6,8,10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFESDXHTVQPJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,2,3,4-tetrahydroacridine-9-carboxamido)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.